7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
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Overview
Description
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The compound belongs to the pyrrolopyrazine class, which is known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Given the range of biological activities associated with pyrrolopyrazine derivatives, the compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce the related N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound’s biological activities make it a valuable tool in studying various biological processes and pathways.
Medicine: Due to its antimicrobial, anti-inflammatory, and antitumor properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one include other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives with different substituents: These compounds may have varying biological activities depending on the nature and position of the substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and reactivity.
Properties
IUPAC Name |
7-bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-7-5-12-4-6(10)3-8(12)9(13)11-7/h3-4,7H,2,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCCIESLIKEEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C=C(C=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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